molecular formula C20H35N3O4 B11455077 ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate

ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate

Cat. No.: B11455077
M. Wt: 381.5 g/mol
InChI Key: DCRCLGPDVOFEGA-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with ethyl chloroformate to form ethyl piperidine-1-carboxylate. This intermediate is then reacted with N-(cyclohexylcarbonyl)valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives. Common reagents include alkyl halides and amines.

Scientific Research Applications

Ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds that target specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 4-amino-1-piperidinecarboxylate: This compound is simpler in structure and is used as a precursor in the synthesis of more complex molecules.

    Ethyl 4-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate: This compound contains a phenylalanine moiety instead of valine, which may result in different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H35N3O4

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl 4-[[2-(cyclohexanecarbonylamino)-3-methylbutanoyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H35N3O4/c1-4-27-20(26)23-12-10-16(11-13-23)21-19(25)17(14(2)3)22-18(24)15-8-6-5-7-9-15/h14-17H,4-13H2,1-3H3,(H,21,25)(H,22,24)

InChI Key

DCRCLGPDVOFEGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(C(C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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